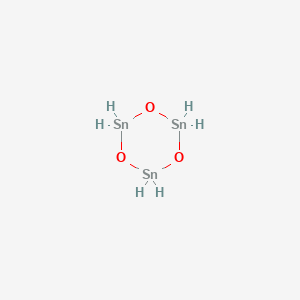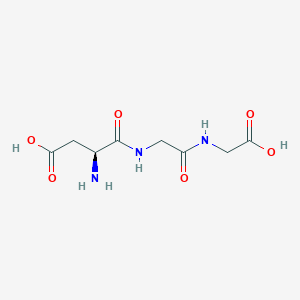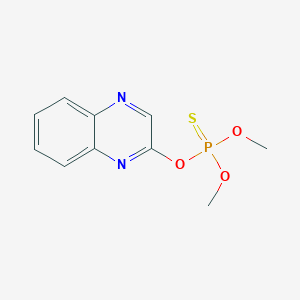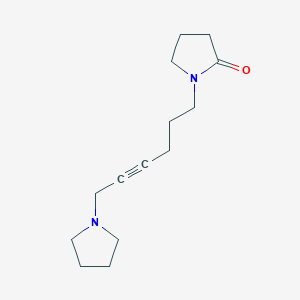
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of Akt, a protein kinase that is involved in a variety of cellular processes including cell proliferation, survival, and metabolism. In
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis.
Mecanismo De Acción
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- inhibits Akt by binding to its pleckstrin homology (PH) domain, which is necessary for Akt activation. By inhibiting Akt, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis and cell death in cancer cells, and may also contribute to the anti-inflammatory and anti-fibrotic effects of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on cancer cells, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of fibrotic markers in vitro and in vivo. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has also been shown to inhibit the growth of endothelial cells and to reduce angiogenesis, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- is its potency and specificity for Akt inhibition. This makes it a valuable tool for studying the role of Akt in cellular processes and disease models. However, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. One area of interest is the development of more potent and selective Akt inhibitors that can overcome the limitations of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. Another area of interest is the exploration of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- as a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis. Finally, further studies are needed to fully understand the safety and efficacy of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- in humans, and to identify potential drug-drug interactions and side effects.
Métodos De Síntesis
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- involves the reaction of 6-bromo-1-hexyne with 1-pyrrolidinecarboxaldehyde in the presence of potassium tert-butoxide to yield the desired product. This method has been optimized to produce high yields of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- with good purity.
Propiedades
Número CAS |
14052-93-8 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- |
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-(6-pyrrolidin-1-ylhex-4-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H22N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h2,4-13H2 |
Clave InChI |
GZELMCLVSWRIOP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCCCN2CCCC2=O |
SMILES canónico |
C1CCN(C1)CC#CCCCN2CCCC2=O |
Otros números CAS |
14052-93-8 |
Sinónimos |
1-(6-Pyrrolizino-4-hexynyl)-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



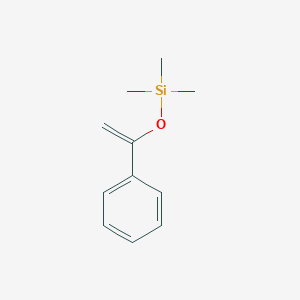
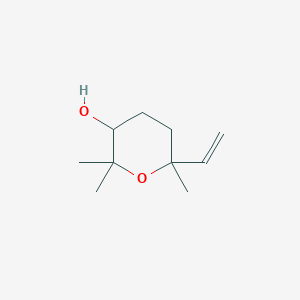
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)

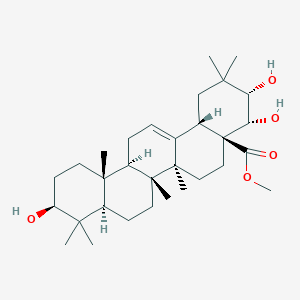
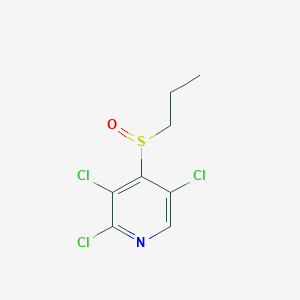
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
